2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Compounds with similar structures are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been shown to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, which is crucial for the metabolism of alcohols . Additionally, it affects oxidative phosphorylation and ATP exchange reactions, indicating its potential impact on cellular energy metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit calcium uptake, which can affect various cellular processes such as muscle contraction and neurotransmitter release . Furthermore, its impact on oxidative phosphorylation suggests it may alter cellular energy production and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of liver alcohol dehydrogenase is a result of direct binding to the enzyme . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, affecting cellular energy metabolism and signaling .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes . At higher doses, it can cause adverse effects such as liver toxicity and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it undergoes oxidation and conjugation reactions, which facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy in biochemical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure the compound reaches its site of action and exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyrazine derivative. One common method involves the reaction of 4-bromo-1-isopropyl-5-methyl-1H-pyrazole with a pyrazine derivative under specific conditions . The reaction conditions often include the use of solvents like toluene or chlorobenzene and may require catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the purification process would be streamlined to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used in studies to understand the interaction of pyrazole and pyrazine derivatives with biological systems.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-isopropyl-5-methyl-1H-pyrazole: Shares the pyrazole ring but lacks the pyrazine moiety.
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyrazine: Similar structure but with a different substituent on the pyrazole ring.
Uniqueness
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is unique due to the combination of the pyrazole and pyrazine rings, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c1-7(2)16-8(3)10(12)11(15-16)9-6-13-4-5-14-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXWFSLYHBJTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=NC=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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